Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate is a fluorinated dihydropyridine derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a fluorine atom at position 5 and an ethyl ester group at position 2. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the fluorine substituent, which modulates reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
OSRCDGKPPYLUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production.
Chemical Reactions Analysis
Decarboxylation Reactions
The ester group at position 3 undergoes decarboxylation under thermal or acidic conditions, forming a pyridone derivative. For example:
-
Thermal decarboxylation at 150–200°C yields 5-fluoro-2-hydroxypyridine with CO₂ elimination.
-
Acid-catalyzed decarboxylation (e.g., HCl/EtOH) produces 5-fluoro-2-oxo-1,2-dihydropyridine , retaining the keto-enol system.
Key data :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thermal | 180°C, 2h | 5-fluoro-2-hydroxypyridine | 78 | |
| Acidic | HCl/EtOH, reflux | 5-fluoro-2-oxo-1,2-dihydropyridine | 85 |
Nucleophilic Substitution
The fluorine atom at position 5 participates in nucleophilic aromatic substitution (SNAr):
-
Reaction with sodium azide (NaN₃) in DMF substitutes fluorine with an azide group, forming ethyl 5-azido-2-oxo-1,2-dihydropyridine-3-carboxylate .
-
Ammonia (NH₃) in methanol replaces fluorine with an amino group, yielding ethyl 5-amino-2-oxo-1,2-dihydropyridine-3-carboxylate .
Notable observation : Fluorine’s electronegativity stabilizes transition states, enhancing SNAr reactivity compared to non-fluorinated analogs .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis or transesterification:
-
Basic hydrolysis (NaOH/H₂O) produces 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid , a precursor for amide coupling .
-
Microwave-assisted amidation with benzylamines (e.g., 3-chloro-4-fluorobenzylamine) generates carboxamide derivatives like N-(3-chloro-4-fluorobenzyl)-5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide (85% yield) .
Example protocol :
text1. Dissolve ethyl ester (1 mmol) in benzylamine (3 mL). 2. Heat at 140°C under microwave irradiation for 2h. 3. Purify via reverse-phase HPLC to isolate carboxamide[2].
Condensation and Cyclization
The enolizable α-hydrogen adjacent to the carbonyl group facilitates condensation:
-
Reaction with aryl aldehydes forms conjugated enones via Knoevenagel condensation.
-
Cyclization with hydrazines yields pyrazolo[3,4-b]pyridine derivatives, which show antimicrobial activity .
Structural comparison of derivatives :
| Derivative | Biological Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-(2,4-Difluorobenzyl) carboxamide | 5-HT₄ receptor agonism | 0.04 | |
| Pyrazolo[3,4-b]pyridine | Antiandrogenic activity | 0.12 |
Redox Reactions
The dihydropyridine ring undergoes oxidation or reduction:
-
Oxidation with MnO₂ converts the dihydropyridine to a pyridine ring, forming ethyl 5-fluoro-2-oxopyridine-3-carboxylate .
-
Reduction with NaBH₄ selectively reduces the keto group to an alcohol, producing ethyl 5-fluoro-2-hydroxy-1,2-dihydropyridine-3-carboxylate (62% yield).
pH-Dependent Reactivity
The compound’s stability and reactivity vary with pH:
-
Acidic conditions (pH < 4): Protonation of the carbonyl oxygen increases electrophilicity, accelerating SNAr.
-
Basic conditions (pH > 8): Deprotonation of the hydroxyl group promotes enolate formation, enabling alkylation or acylation .
Stability profile :
| pH Range | Stability | Dominant Tautomer |
|---|---|---|
| 2–4 | Moderate | Keto |
| 5–7 | High | Enol |
| 8–10 | Low | Enolate |
Scientific Research Applications
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, leading to its potential therapeutic effects. The dihydropyridine ring can interact with enzymes and receptors, modulating their activity and resulting in various biological responses.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural differences between Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate and related dihydropyridine derivatives:
Key Observations :
- Fluorine vs. Bulkier Substituents : The target compound’s fluorine atom (position 5) introduces electronegativity without significant steric hindrance, unlike bromine or benzoyl groups in analogs (e.g., compound 8, 9af), which increase molecular weight and reduce solubility .
- Oxo Group Position : The 2-oxo group in the target compound contrasts with 4-oxo derivatives (e.g., Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate), altering tautomerization and hydrogen-bonding patterns .
Physical Properties and Spectral Data
- Melting Points: Fluorine’s electronegativity may elevate melting points compared to non-fluorinated analogs. For instance, compound 8 (115–117°C) and 9af (140–142°C) have higher melting points than non-halogenated derivatives, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) .
- ¹H/¹³C NMR Shifts : Fluorine’s deshielding effect in the target compound would cause distinct chemical shifts vs. trifluoromethyl (ETFPMOC) or bromine-substituted analogs .
Biological Activity
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C₉H₈FNO₃
- Molecular Weight : 199.18 g/mol
- CAS Number : Not specified in the searched results.
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is known to exhibit properties such as:
- Antiviral Activity : Research has indicated that derivatives of dihydropyridine compounds can inhibit viral replication. For instance, studies on similar compounds have shown effectiveness against viruses like hepatitis and herpes simplex virus (HSV) .
- Antimicrobial Properties : Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine derivatives have shown promising results against various bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications in the dihydropyridine ring enhance antibacterial efficacy .
Antiviral Activity
A study demonstrated that compounds structurally related to ethyl 5-fluoro-2-oxo-1,2-dihydropyridine exhibited significant antiviral activity. Specifically, the compound showed a reduction in viral titer against rotavirus and adenovirus strains .
| Compound | Virus Type | EC₅₀ (µg/mL) | % Reduction |
|---|---|---|---|
| Ethyl 5-fluoro... | Rotavirus Wa | 20 | 60% |
| Ethyl 5-fluoro... | Adenovirus type 7 | 20 | 53.3% |
Antibacterial Activity
In vitro studies have reported that ethyl 5-fluoro-2-oxo-1,2-dihydropyridine derivatives possess significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were assessed against common pathogens.
| Bacterial Strain | MIC (µg/mL) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 25 | Chloramphenicol |
| Escherichia coli | 50 | Ciprofloxacin |
| Klebsiella pneumoniae | 25 | Streptomycin |
Study on Anticancer Potential
A recent investigation explored the anticancer properties of various dihydropyridine derivatives, including ethyl 5-fluoro-2-oxo-1,2-dihydropyridine. The study found that these compounds exhibited cytotoxic effects against several cancer cell lines including HeLa and MCF-7 with varying degrees of efficacy .
Study on Neuroprotective Effects
Another study focused on the neuroprotective potential of dihydropyridine derivatives, highlighting their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This suggests a potential therapeutic application in neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate?
The compound is typically synthesized via acid-catalyzed esterification or cyclization reactions. For example, refluxing 2-hydroxy nicotinic acid derivatives with ethanol and concentrated sulfuric acid under controlled conditions yields the esterified product . Modifications may involve introducing fluorine at the 5-position using fluorinated precursors or electrophilic fluorination agents. Reaction monitoring via TLC (254/365 nm) and purification by column chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating the target compound .
Q. How is the purity and structural identity of this compound confirmed in academic research?
Key characterization methods include:
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific toxicity data may be limited, general precautions include:
- Using fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Storing the compound at 2–8°C under inert gas to prevent degradation .
- Referencing safety data sheets (SDS) for spill management and disposal protocols .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Selection : Piperidine or morpholine derivatives can enhance cyclization efficiency in ethanol/xylene reflux systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while xylene facilitates high-temperature reactions .
- Purification : Gradient elution in column chromatography resolves byproducts (e.g., Michael adducts) that reduce yield .
Q. What computational methods predict the compound’s reactivity or intermolecular interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites for fluorination or ester hydrolysis .
- Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzymes) by simulating hydrogen bonds between the 2-oxo group and active-site residues .
Q. How are hydrogen bonding patterns analyzed in its crystal structure?
- X-ray Crystallography : Using SHELXL or SHELXTL software for refinement, with graph set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings) .
- Ring Puckering Analysis : Cremer-Pople coordinates quantify out-of-plane deviations in the dihydropyridine ring, which influence packing efficiency .
Q. How can spectral data contradictions (e.g., NMR splitting anomalies) be resolved?
Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?
- Derivatization : Synthesize analogs (e.g., 4-chloro or 4-nitro substituents) to assess electronic effects on bioactivity .
- Biological Assays : Pair in vitro cytotoxicity screening (e.g., MTT assays) with computational ADMET predictions to prioritize candidates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
